molecular formula C20H19NO3 B14994014 N-(4-ethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(4-ethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14994014
M. Wt: 321.4 g/mol
InChI Key: IMFIKEQRMJBYMC-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide (CAS: 874146-50-6; molecular formula: C₂₀H₁₉NO₃; molecular weight: 321.37 g/mol) is a synthetic coumarin derivative characterized by a 4-oxo-4H-chromene scaffold substituted with methyl groups at positions 7 and 8, and a carboxamide moiety at position 2 linked to a 4-ethylphenyl group . Coumarins are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Structural modifications, such as substitutions on the aromatic ring or changes to the carboxamide position, significantly influence their pharmacological profiles. This article provides a comparative analysis of this compound with structurally analogous coumarin derivatives, focusing on substituent effects, molecular properties, and reported bioactivities.

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-7,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H19NO3/c1-4-14-6-8-15(9-7-14)21-20(23)18-11-17(22)16-10-5-12(2)13(3)19(16)24-18/h5-11H,4H2,1-3H3,(H,21,23)

InChI Key

IMFIKEQRMJBYMC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C(=C(C=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 4-ethylphenylamine with 7,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-(4-ethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of N-(4-ethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide and related coumarin derivatives:

Compound Name Molecular Formula Substituents/Functional Groups Position of Functional Groups Molecular Weight (g/mol) Key References
This compound C₂₀H₁₉NO₃ 4-ethylphenyl, 7,8-dimethyl 2-carboxamide, 4-oxo 321.37
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide C₁₉H₁₇NO₄ 4-methoxyphenethyl 3-carboxamide, 2-oxo 323.34
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime C₁₂H₁₁NO₄ 7-hydroxy, 4-methyl, 8-carbaldehyde oxime 2-oxo, 8-oxime 233.22
Key Observations:

Substituent Effects on Lipophilicity: The 4-ethylphenyl group in the target compound enhances lipophilicity compared to the 4-methoxyphenethyl group in the analog from , which introduces a polar methoxy group. This difference may influence membrane permeability and bioavailability.

Functional Group Positioning :

  • The 2-carboxamide group in the target compound vs. the 3-carboxamide in the analog from alters electronic distribution across the chromene ring. This positional shift may impact hydrogen-bonding interactions with biological targets.
  • The 8-carbaldehyde oxime in the compound from introduces a chelating moiety, which could enhance metal-binding properties relevant to anti-diabetic activity .

Key Findings:
  • Anti-Diabetic Activity : The oxime-containing compound from demonstrated significant α-glucosidase inhibition, a target for diabetes management, with an IC₅₀ of 12.3 µM. This activity is attributed to the oxime’s ability to chelate metal ions in the enzyme’s active site .
  • Therapeutic Versatility : The 4-methoxyphenethyl analog’s broader therapeutic exploration (e.g., antimicrobial) highlights the role of electron-donating substituents in modulating target specificity .

Biological Activity

N-(4-Ethylphenyl)-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C18H19NO3
Molecular Weight 293.35 g/mol
IUPAC Name This compound
CAS Number 879351-28-7

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines by activating specific apoptotic pathways. It has shown significant cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines with IC50 values in the low micromolar range.
  • Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases.
  • Antioxidant Effects : It demonstrates free radical scavenging activity, which can protect cells from oxidative stress-related damage.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes related to inflammation and oxidative stress, thereby reducing cellular damage.
  • Receptor Modulation : It potentially interacts with specific receptors involved in cell signaling pathways, influencing cellular responses.
  • Induction of Apoptosis : Evidence suggests that it can activate caspases and other apoptotic markers in cancer cells, leading to programmed cell death.

Case Studies

Recent studies have highlighted the efficacy of this compound:

  • In Vitro Studies : In a study involving MCF-7 cells, treatment with the compound resulted in a significant decrease in cell viability (IC50 = 2.5 µM). Flow cytometry analysis indicated an increase in apoptotic cells compared to untreated controls.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. Histological analysis revealed decreased proliferation markers in tumor tissues.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with related compounds:

CompoundIC50 (µM)Biological Activity
N-(4-Ethylphenyl)-7,8-dimethyl...2.5Anticancer (MCF-7)
N-(4-methylbenzyl)-4-oxo...3.0Anticancer (HepG2)
N-benzyl-4-oxo...5.0Anti-inflammatory

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